

# Application Notes: Preparing and Using DNQX Disodium Salt for Patch Clamp Electrophysiology

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## Compound of Interest

Compound Name: *Dnqx disodium salt*

Cat. No.: *B607172*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the preparation and application of **DNQX disodium salt** stock solutions for patch clamp experiments. DNQX (6,7-dinitroquinoxaline-2,3-dione) is a potent and selective competitive antagonist of AMPA and kainate receptors, which are ionotropic glutamate receptors mediating fast excitatory synaptic transmission in the central nervous system.<sup>[1]</sup> The disodium salt form offers the significant advantage of high water solubility, simplifying solution preparation for aqueous electrophysiology buffers.<sup>[2][3]</sup>

## Quantitative Data Summary

Quantitative information regarding **DNQX disodium salt** is summarized below for quick reference.

Table 1: Physicochemical Properties of **DNQX Disodium Salt**

Property	Value	References
Molecular Formula	$C_8H_2N_4Na_2O_6$	[2]
Molecular Weight	296.1 g/mol	[2][4]
Appearance	Dark brown solid	
Purity	≥98%	[2][4][5]
Solubility in Water	Up to 100 mM	[2][4][5]
Storage (Powder)	Desiccate at Room Temperature or 2-8°C	[2][5]

Table 2: Stock and Working Solution Parameters

Parameter	Recommendation	References
Stock Solution Solvent	Nuclease-free water or electrophysiology-grade water	[2][5]
Recommended Stock Concentration	10 mM - 20 mM (up to 100 mM is possible)	[3][4]
Storage of Stock Solution	Aliquot and store at -20°C for 1-3 months. Avoid freeze-thaw cycles.	[5][6]
Typical Working Concentration	10 $\mu$ M - 20 $\mu$ M	[3][7][8]
Effective Concentration Range	1 $\mu$ M - 100 $\mu$ M	[3][9]
Application Method	Bath application or local perfusion	[7]

Table 3: Receptor Antagonist Potency (IC<sub>50</sub> Values)

Receptor Subtype	IC <sub>50</sub> Value	References
AMPA Receptors	~0.5 $\mu$ M	[2][4]
Kainate Receptors	~0.1 $\mu$ M - 2.0 $\mu$ M	[2][4][6]
NMDA Receptors	~40 $\mu$ M (low affinity)	[6]

## Experimental Protocols

### Protocol 1: Preparation of 20 mM DNQX Disodium Salt Stock Solution

This protocol describes the preparation of a highly concentrated, aqueous stock solution.

Materials:

- **DNQX Disodium Salt** (MW: 296.1 g/mol )
- Nuclease-free or electrophysiology-grade water
- Vortex mixer
- Calibrated scale
- Microcentrifuge tubes (sterile, low-adhesion)

Procedure:

- **Weighing:** Accurately weigh 2.96 mg of **DNQX disodium salt** powder. Note: Always consult the batch-specific molecular weight on the product vial or Certificate of Analysis for precise calculations.
- **Dissolving:** Add the weighed powder to a sterile microcentrifuge tube. Add 500  $\mu$ L of nuclease-free water to the tube.
- **Mixing:** Vortex the solution thoroughly until all the solid has completely dissolved. The solution should be clear.

- Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50  $\mu\text{L}$ ) in sterile, low-adhesion microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[6]
- Storage: Store the aliquots at  $-20^{\circ}\text{C}$ . The stock solution is stable for up to 1-3 months when stored properly.[5]

## Protocol 2: Preparation of 20 $\mu\text{M}$ Working Solution for Patch Clamp

This protocol details the dilution of the stock solution into the final working concentration in artificial cerebrospinal fluid (aCSF).

Materials:

- 20 mM **DNQX Disodium Salt** Stock Solution (from Protocol 1)
- Artificial Cerebrospinal Fluid (aCSF) or desired external recording solution. A typical aCSF composition is (in mM): 125 NaCl, 2.5 KCl, 2  $\text{CaCl}_2$ , 1  $\text{MgCl}_2$ , 25  $\text{NaHCO}_3$ , 1.25  $\text{NaH}_2\text{PO}_4$ , and 25 glucose, bubbled with 95%  $\text{O}_2$ /5%  $\text{CO}_2$ .
- Micropipettes

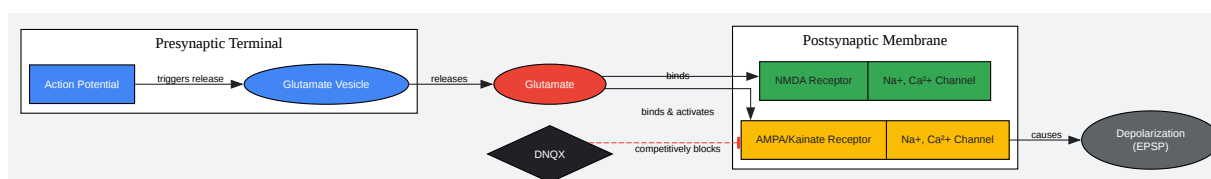
Procedure:

- Thawing: On the day of the experiment, remove one aliquot of the 20 mM DNQX stock solution from the  $-20^{\circ}\text{C}$  freezer. Allow it to thaw completely at room temperature.[5]
- Dilution Calculation: The required dilution factor is 1:1000 (20 mM to 20  $\mu\text{M}$ ).
- Preparation: To prepare 20 mL of working solution, add 20  $\mu\text{L}$  of the 20 mM stock solution to 19.98 mL of aCSF.
- Mixing: Mix the solution thoroughly by inversion or gentle vortexing. Ensure the solution is well-mixed before perfusing it onto the cells.
- Application: The working solution is now ready for bath application to the recording chamber.

## Mandatory Visualizations

### Signaling Pathway and Mechanism of Action

DNQX is a competitive antagonist that binds to the glutamate binding site on AMPA and kainate receptors. This prevents the endogenous agonist, glutamate, from binding and activating the receptors, thereby blocking the influx of cations ( $\text{Na}^+$  and  $\text{Ca}^{2+}$ ) and subsequent neuronal depolarization.[10][11] This action allows for the pharmacological isolation of other receptor currents, such as those mediated by NMDA receptors.[12]

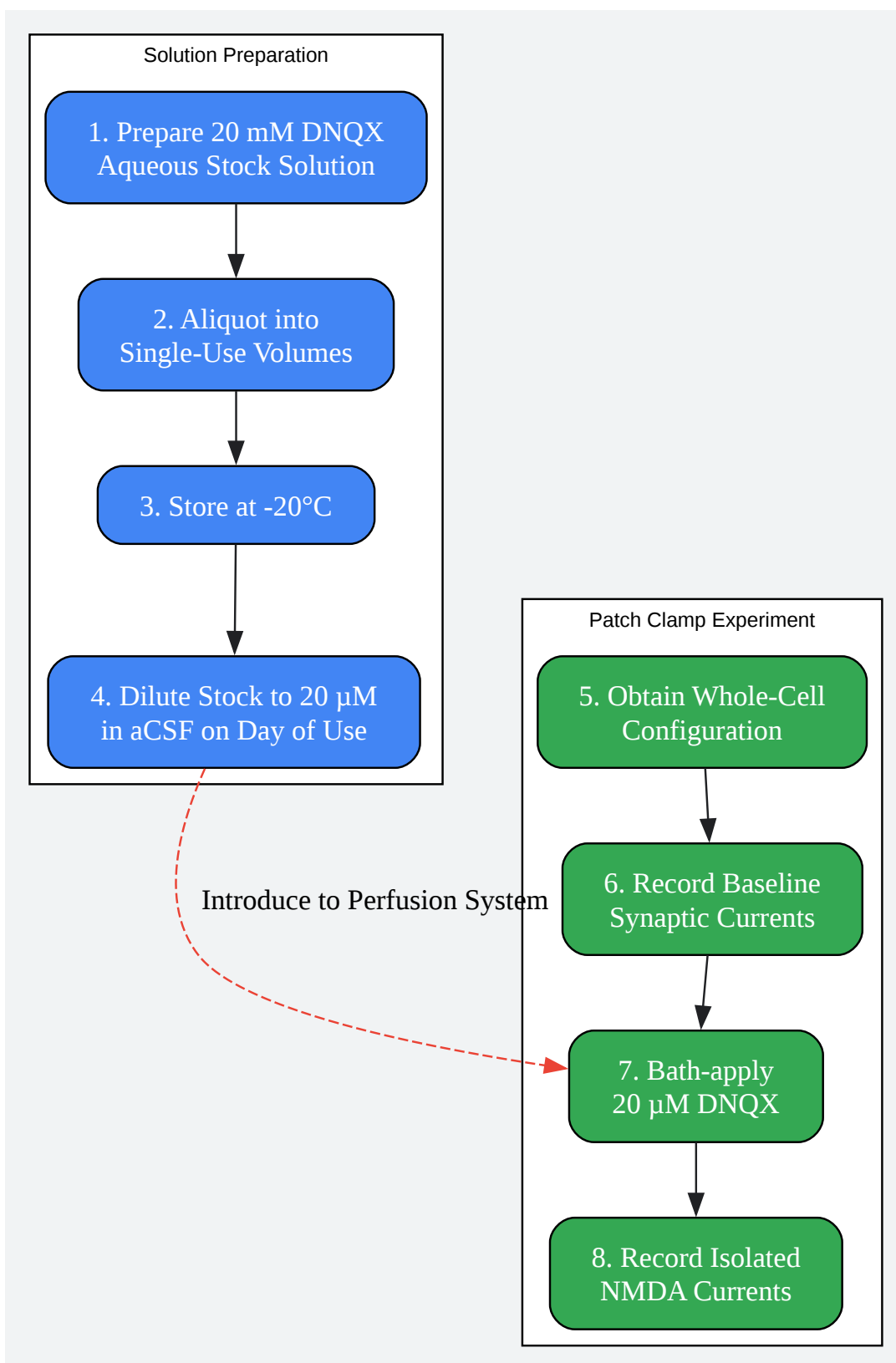


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Caption: Mechanism of DNQX as a competitive antagonist at postsynaptic AMPA/Kainate receptors.

### Experimental Workflow

The following workflow outlines the key steps from stock solution preparation to its application in a whole-cell patch clamp experiment to isolate NMDA receptor-mediated currents.



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Caption: Workflow for preparing and applying DNQX in a patch clamp experiment.

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